(1-Methyl-1H-pyrrol-2-yl)methanamine
Overview
Description
The compound "(1-Methyl-1H-pyrrol-2-yl)methanamine" is a chemical structure that is part of various research studies due to its potential biological activity and applications in medicinal chemistry. The papers provided discuss several derivatives and analogs of this compound, highlighting their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of substituted 2-(indol-1-yl)-1-methylethylamines and 2-(indeno[1,2-b]pyrrol-1-yl)-1-methylethylamines is reported, which are structurally related to "(1-Methyl-1H-pyrrol-2-yl)methanamine" . Another study describes the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold using a [1,3]-dipolar cycloaddition reaction . Additionally, the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine is achieved through a condensation reaction .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold is characterized by IR, 1D, and 2D NMR spectroscopy, mass spectrometry, and elemental analysis . Similarly, the compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques .
Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and include the formation of Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives, which exhibit significant cytotoxic effects on cancer cell lines . The condensation reactions are also a common method for synthesizing these compounds, as seen in the synthesis of the N-pyrazolyl imine derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various assays and characterizations. The binding affinities of the synthesized compounds at 5HT2C and 5HT2A receptors are determined, showing selectivity for 5HT2C receptors . The novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high 5-HT1A receptor affinity and selectivity, along with favorable drug-like properties . The cytotoxic effects of Pt(II) complexes are assessed using the MTT assay, demonstrating significant activity against cancer cell lines .
Scientific Research Applications
Anticancer Activity : New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including those related to (1-Methyl-1H-pyrrol-2-yl)methanamine, have been synthesized and characterized. These complexes showed remarkable anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which are structurally related to (1-Methyl-1H-pyrrol-2-yl)methanamine, have been synthesized and screened for anticonvulsant activity. Several compounds showed significant seizure protection, suggesting potential applications in treating convulsions (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment : Iron(III) complexes involving ligands similar to (1-Methyl-1H-pyrrol-2-yl)methanamine demonstrated unprecedented photocytotoxicity in red light to various cancer cell lines. This suggests their potential use in photodynamic therapy for cancer treatment (Basu et al., 2014).
Cytotoxic Agents for Cancer Therapy : A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, structurally related to the compound , were synthesized and showed significant cytotoxic activity against various cancer cell lines. This indicates their potential as novel agents for cancer therapy (Ramazani et al., 2014).
Selective Photocytotoxicity and Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines, including structures related to (1-Methyl-1H-pyrrol-2-yl)methanamine, showed selective photocytotoxicity and significant uptake in cancer cells. They are considered promising for the development of new cancer therapies (Basu et al., 2015).
Safety And Hazards
“(1-Methyl-1H-pyrrol-2-yl)methanamine” is classified as a dangerous substance. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and ensuring adequate ventilation .
properties
IUPAC Name |
(1-methylpyrrol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBARJYVAPZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379889 | |
Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-2-yl)methanamine | |
CAS RN |
69807-81-4 | |
Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrrol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.